molecular formula C42H71N5O11 B1496553 N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide CAS No. 474942-98-8

N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide

Cat. No.: B1496553
CAS No.: 474942-98-8
M. Wt: 822 g/mol
InChI Key: OCDSLZRKFZYMMN-VKVPAIOESA-N
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Description

C12 NBD galactosylceramide is a biologically active derivative of galactosylceramide that is tagged with a fluorescent C12 nitrobenzoxadiazole (C12 NBD) group. C12 NBD galactosylceramide has been used as an internal standard to detect products of C12 NBD ceramide glycosylation.
C12-NBD Galactosyl Ceramide is a fluorescent derivative of biologically active compound galactosyl ceramide. NBD (2-(4-nitro-2,1,3-benzoxadiazol-7-yl) aminoethyl) is a fluorophore. Galactosyl ceramide (Galactocerebroside) is a glycosphingolipid that is synthesized in the lumen of the endoplasmic reticulum.
Galactosyl Ceramide is a glycosphingolipid, predominantly present in myelin sheath.

Scientific Research Applications

Fluorescent Probes for Membrane Studies

The nitrobenzoxadiazole (NBD) group, part of the molecule , is frequently used as an environment-sensitive fluorescent probe. NBD-labeled lipids, for instance, have been employed to study the dynamics of lipid bilayers and the effects of membrane dipole potential on redox reactions on lipid bilayer surfaces. These studies are critical for understanding membrane properties and interactions, which can be instrumental in biochemical and biophysical research contexts (Alakoskela & Kinnunen, 2001).

Biological Evaluation and Antimicrobial Activities

Compounds featuring 1,3,4-oxadiazole cores, related to the structure of the molecule , have shown a range of biological activities, including antimicrobial effects. Synthesis and evaluation of these derivatives can lead to the discovery of new potential therapeutic agents with specific functions, such as anticancer, antibacterial, and enzyme inhibition properties. For instance, novel Schiff bases derived from 6-hydroxy-benzo[d][1,3]oxathiol-2-one have exhibited promising cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Chazin et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Research into oxadiazole derivatives has explored their potential as α-glucosidase inhibitors, which could be beneficial for treating conditions like diabetes by regulating glucose levels. Some derivatives have been found to exhibit significant inhibitory activity, surpassing that of standard drugs, highlighting their potential in therapeutic applications (Taha et al., 2016).

Electrocatalytic Applications and Redox Chemistry

N-Oxyl compounds, including those related to the structure of the molecule , have been extensively studied for their electrocatalytic applications. These compounds can mediate a wide range of electrosynthetic reactions, including selective oxidations that are relevant in both industrial and laboratory settings. Understanding the electrochemical properties and catalytic mechanisms of N-oxyl compounds can enhance the development of new catalytic processes and materials (Nutting, Rafiee, & Stahl, 2018).

Mechanism of Action

Target of Action

C12 NBD Galactosylceramide is a biologically active derivative of galactosylceramide It’s known that galactosylceramides play a key role in the maintenance of proper structure and stability of myelin and differentiation of oligodendrocytes .

Mode of Action

The compound interacts with its targets by incorporating the labeled galactose into galactosylceramide, which is then converted to psychosine by acid ceramidase . This process involves incubation with purified acid ceramidase in a reaction containing citrate phosphate buffer, NaCl, bovine serum albumin (BSA), and IGEPAL CA630 .

Biochemical Pathways

The affected biochemical pathway involves the conversion of galactosylceramide to psychosine by acid ceramidase . This process is significant as it allows for the monitoring of the release of NBD-fatty acid, providing insight into the efficiency of acid ceramidase substrates .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and soluble in a chloroform:methanol (2:1) solution .

Result of Action

The molecular and cellular effects of C12 NBD Galactosylceramide’s action involve the formation of psychosine from galactosylceramide . This process is monitored by the release of NBD-fatty acid on an Acquity UPLC .

Action Environment

The action of C12 NBD Galactosylceramide is influenced by environmental factors such as temperature and pH. The maximum activity of the compound was found at a pH of 7.3 and around 30–35 °C . Furthermore, the reaction occurs when the ceramide lipid acceptor is solubilized with BSA .

Biochemical Analysis

Biochemical Properties

N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as RNA-dependent RNA polymerase (RdRp) and transmembrane protease serine-2 (TMPRSS2), which are essential for viral replication and entry into host cells . The compound’s interactions with these enzymes inhibit their activity, thereby preventing viral replication and infection.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of interleukin-6 (IL-6), a cytokine involved in inflammatory responses, thereby reducing inflammation and promoting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of RdRp and TMPRSS2, inhibiting their enzymatic activity and preventing viral replication . Additionally, it modulates gene expression by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines, thereby promoting an anti-inflammatory response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that the compound maintains its anti-inflammatory and antiviral properties, although its potency may decrease over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits minimal toxicity and effectively reduces inflammation and viral replication . At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . This metabolic process ensures the compound’s clearance and reduces the risk of accumulation and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters, facilitating its uptake and distribution to target tissues . Once inside the cells, it binds to intracellular proteins, ensuring its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it may be targeted to specific organelles such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular metabolism and signaling pathways.

Properties

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H71N5O11/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-34(49)32(30-56-42-41(53)40(52)39(51)35(29-48)57-42)44-36(50)25-22-19-16-13-11-14-17-20-23-28-43-31-26-27-33(47(54)55)38-37(31)45-58-46-38/h21,24,26-27,32,34-35,39-43,48-49,51-53H,2-20,22-23,25,28-30H2,1H3,(H,44,50)/b24-21+/t32-,34+,35+,39-,40-,41+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDSLZRKFZYMMN-VKVPAIOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H71N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Reactant of Route 2
Reactant of Route 2
N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Reactant of Route 3
N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Reactant of Route 4
Reactant of Route 4
N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Reactant of Route 5
Reactant of Route 5
N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Reactant of Route 6
Reactant of Route 6
N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide

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